2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized for various purposes. For instance, benzo[d]thiazole-based compounds have been synthesized for their potential as antimycobacterial agents . Another study synthesized a series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups .Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been extensively studied for their therapeutic potential, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural simplicity of benzothiazoles, combined with their ability to serve as ligands for various biomolecules, makes them attractive scaffolds for drug discovery and development. Their pharmacological significance is underscored by the presence of benzothiazole-based drugs in clinical use for treating various diseases and disorders.
Synthetic Pathways and Biological Importance
The synthesis and functionalization of benzothiazoles have been subjects of considerable interest, aimed at developing new pharmacophores with enhanced therapeutic profiles. Research efforts have focused on innovative synthetic methodologies to access benzothiazole derivatives, exploring different substitutions and modifications to improve their biological activity and pharmacokinetic properties. This area of research is vital for the identification of novel therapeutic agents with potential applications in treating a wide range of health conditions.
Environmental Applications and Degradation
Besides their therapeutic significance, benzothiazoles have been investigated for their environmental behavior and degradation pathways. Understanding the fate and impact of these compounds in aquatic environments is essential for assessing their ecological footprint and developing strategies for mitigating their presence in water bodies. Studies have explored the biodegradation and adsorptive elimination of benzothiazoles, highlighting the importance of addressing environmental concerns associated with pharmaceuticals and industrial chemicals.
Future Directions
The ongoing research into benzothiazoles and related compounds underscores the dynamic nature of drug discovery and environmental science. Future studies will likely continue to explore the therapeutic potential of novel benzothiazole derivatives, with an emphasis on identifying compounds with favorable safety profiles and minimal environmental impact. The advancement of synthetic methodologies and the exploration of new biological targets will remain critical for expanding the utility of these compounds in medicine and beyond.
For more information on the scientific applications and research trends related to benzothiazoles and similar compounds, please refer to the detailed reviews and studies in the field:
- Therapeutic potential of benzothiazoles: a patent review (2010 – 2014) (Kamal, Hussaini, & Malik, 2015)
- Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest (Rosales-Hernández et al., 2022)
Future Directions
Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . Benzothiazole derivatives have been studied for their luminescent properties .
Mode of action
The mode of action of indole and benzothiazole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some indole derivatives, for example, have been shown to have antiviral and anticancer effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, the luminescent properties of some benzothiazole derivatives have been shown to be affected by their environment .
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3OS/c1-16-6-11-21-23(12-16)31-25(27-21)28-24(30)13-18-15-29(22-5-3-2-4-20(18)22)14-17-7-9-19(26)10-8-17/h2-12,15H,13-14H2,1H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNAFAIZNMYCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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